molecular formula C21H21N3O3S B12202849 methyl N-{2-[(2-methoxyphenyl)imino]-4-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl}carbamate

methyl N-{2-[(2-methoxyphenyl)imino]-4-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl}carbamate

Cat. No.: B12202849
M. Wt: 395.5 g/mol
InChI Key: LKKBNQLILXMDHC-UHFFFAOYSA-N
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Description

Methyl N-{2-[(2-methoxyphenyl)imino]-4-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl}carbamate is a complex organic compound that features a thiazole ring, a phenyl group, and a methoxyphenyl group

Preparation Methods

The synthesis of methyl N-{2-[(2-methoxyphenyl)imino]-4-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl}carbamate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the phenyl and methoxyphenyl groups. Common reagents used in these reactions include thionyl chloride, aniline derivatives, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Methyl N-{2-[(2-methoxyphenyl)imino]-4-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl}carbamate undergoes several types of chemical reactions:

Scientific Research Applications

Methyl N-{2-[(2-methoxyphenyl)imino]-4-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl}carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.

    Industry: It is used in the development of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of methyl N-{2-[(2-methoxyphenyl)imino]-4-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl}carbamate involves its interaction with specific molecular targets. The thiazole ring and phenyl groups allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. This binding can disrupt cellular processes, leading to the desired therapeutic effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Methyl N-{2-[(2-methoxyphenyl)imino]-4-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl}carbamate can be compared with other thiazole derivatives:

This compound’s unique combination of functional groups and structural features makes it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C21H21N3O3S

Molecular Weight

395.5 g/mol

IUPAC Name

methyl N-[2-(2-methoxyphenyl)imino-4-phenyl-3-prop-2-enyl-1,3-thiazol-5-yl]carbamate

InChI

InChI=1S/C21H21N3O3S/c1-4-14-24-18(15-10-6-5-7-11-15)19(23-21(25)27-3)28-20(24)22-16-12-8-9-13-17(16)26-2/h4-13H,1,14H2,2-3H3,(H,23,25)

InChI Key

LKKBNQLILXMDHC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N=C2N(C(=C(S2)NC(=O)OC)C3=CC=CC=C3)CC=C

Origin of Product

United States

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